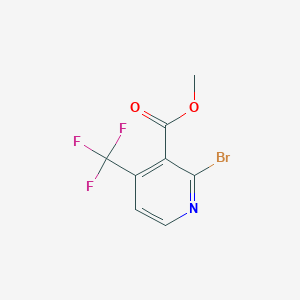

Methyl 2-bromo-4-(trifluoromethyl)nicotinate

Description

BenchChem offers high-quality Methyl 2-bromo-4-(trifluoromethyl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-4-(trifluoromethyl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-bromo-4-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c1-15-7(14)5-4(8(10,11)12)2-3-13-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSXSBCFIJGEJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-bromo-4-(trifluoromethyl)nicotinate: A Strategic Pyridine Scaffold

The following technical guide details the chemical identity, synthesis, and application of Methyl 2-bromo-4-(trifluoromethyl)nicotinate , a specialized pyridine scaffold used in high-value medicinal chemistry.

Executive Summary

Methyl 2-bromo-4-(trifluoromethyl)nicotinate is a tri-functionalized pyridine intermediate critical for the synthesis of complex heterocyclic drugs and agrochemicals. It belongs to the class of nicotinic acid derivatives, distinguished by a unique substitution pattern:

-

Position 2 (Bromo): A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (

). -

Position 3 (Methyl Ester): An electrophilic center for acylation, amidation, or reduction to alcohols/aldehydes.

-

Position 4 (Trifluoromethyl): A metabolic blocking group that enhances lipophilicity and bioactivity.

This compound is frequently employed as a "linchpin" scaffold to construct fused ring systems (e.g., naphthyridines, pyrido[2,3-d]pyrimidines) or to link pharmacophores in kinase inhibitor discovery.

Chemical Identity & Specifications

While the methyl ester itself is often synthesized in situ or custom-manufactured, it is best identified through its parent acid, which has a stable CAS registry entry.

Core Identifiers

| Parameter | Specification |

| Chemical Name | Methyl 2-bromo-4-(trifluoromethyl)pyridine-3-carboxylate |

| Parent Acid CAS | 749875-15-8 (2-Bromo-4-(trifluoromethyl)nicotinic acid) |

| Ester CAS | Not widely listed (Refer to Acid CAS 749875-15-8 for sourcing) |

| Molecular Formula | |

| Molecular Weight | 284.03 g/mol |

| SMILES | COC(=O)C1=C(C(F)(F)F)C=CN=C1Br |

| Appearance | Low-melting solid or viscous oil (colorless to pale yellow) |

Structural Verification (NMR Prediction)

-

H NMR (CDCl

-

F NMR:

-

Key Feature: The coupling constant of ~5.0 Hz is characteristic of ortho protons on the pyridine ring (H5 and H6).

Synthetic Utility & Mechanism[5]

The value of this scaffold lies in its orthogonal reactivity . The three functional groups can be manipulated sequentially without interfering with one another, allowing for "diversity-oriented synthesis" (DOS).

Reactivity Map

The following diagram illustrates the logical flow of chemical transformations available at each position of the ring.

Figure 1: Orthogonal reactivity profile. The C2-Bromine allows for carbon-carbon bond formation, while the C3-Ester serves as the anchor for the molecular core.

Experimental Protocols

Protocol A: Synthesis from Parent Acid

Since the methyl ester is often prepared from the commercially available acid (CAS 749875-15-8), the following Fischer Esterification protocol is the standard industry method.

Reagents:

-

2-Bromo-4-(trifluoromethyl)nicotinic acid (1.0 eq)

-

Methanol (anhydrous, solvent)

-

Sulfuric acid (

, catalytic, 0.1 eq) or Thionyl Chloride (

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 2-bromo-4-(trifluoromethyl)nicotinic acid (10 g, 37 mmol) and anhydrous Methanol (100 mL).

-

Activation:

-

Method A (Acid Cat): Add conc.

(0.5 mL) dropwise. Reflux for 12 hours. -

Method B (Acid Chloride): Cool to 0°C. Add

(3.2 mL, 44 mmol) dropwise over 20 mins. Warm to room temperature, then reflux for 3 hours.

-

-

Workup: Concentrate the solvent in vacuo. Dilute the residue with Ethyl Acetate (EtOAc) and wash with saturated

(aq) to neutralize residual acid. -

Purification: Dry organic layer over

, filter, and concentrate. The product is typically pure enough (>95%) for downstream use; otherwise, purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Protocol B: Downstream Suzuki Coupling (C2 Functionalization)

Objective: To install an aryl group at the 2-position while preserving the ester.

-

Setup: In a microwave vial, combine the methyl ester (1.0 eq), Aryl-boronic acid (1.2 eq), and

(2.0 eq). -

Catalyst: Add

(5 mol%). -

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with

for 5 mins. -

Reaction: Heat at 90°C for 2-4 hours.

-

Outcome: Yields the 2-aryl-4-(trifluoromethyl)nicotinate, ready for ester hydrolysis or amidation.

Applications in Drug Discovery[2]

This specific isomer (4-

Kinase Inhibitor Design

The 2-amino-pyridine motif is a "privileged structure" in kinase inhibitors (e.g., Sorafenib, Imatinib).

-

Strategy: Displace the C2-Bromine with an amine (via Buchwald coupling) and convert the C3-Ester to an amide.

-

Effect: The C4-

group occupies the hydrophobic pocket of the enzyme (Gatekeeper region), often improving potency and selectivity compared to a methyl or chloro substituent.

Synthesis of fused Naphthyridines

Reacting the ester with an adjacent nucleophile (introduced at C2) allows for cyclization.

-

Workflow:

with hydrazine at C2

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Precaution |

| Skin Irritation | H315 | Wear nitrile gloves; wash immediately upon contact. |

| Eye Irritation | H319 | Wear safety goggles. Rinse with water for 15 mins if exposed. |

| Acute Toxicity | H302 | Harmful if swallowed. Do not eat/drink in the lab. |

Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent hydrolysis of the ester by atmospheric moisture.

References

-

PubChem Compound Summary.2-Bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid (Parent Acid).

-

Sigma-Aldrich / Merck.Product Specification: Pyridine Building Blocks.

-

ChemicalBook. 2-Bromo-4-(trifluoromethyl)nicotinic acid CAS 749875-15-8.[1][2][3]

-

BenchChem.Synthesis of Halogenated Pyridines.

Sources

An In-depth Technical Guide to the Application of 4-Trifluoromethyl Pyridine Building Blocks in Drug Discovery

Foreword: The Strategic Advantage of Fluorine in Medicinal Chemistry

The deliberate incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery.[1] Among the various fluorinated motifs, the trifluoromethyl (-CF3) group stands out for its profound ability to modulate a candidate's pharmacological profile.[1][2] When appended to a heterocyclic scaffold like pyridine, its effects are amplified, creating a building block of immense strategic value. This guide provides an in-depth exploration of the 4-trifluoromethyl pyridine moiety, a privileged scaffold in medicinal chemistry. We will dissect its impact on molecular properties, explore synthetic strategies for its incorporation, and examine its successful application in marketed drugs and clinical candidates, moving beyond a simple recitation of facts to explain the causality behind its utility in the field.

PART 1: The Physicochemical and Pharmacokinetic Impact of the 4-Trifluoromethyl Group

The decision to incorporate a 4-trifluoromethyl pyridine building block is driven by its predictable and beneficial influence on key drug-like properties. The trifluoromethyl group is not merely a passive substituent; it is a powerful modulator of a molecule's electronic and physical nature.

Key Physicochemical Properties Modulated by 4-CF3-Pyridine:

| Property | Impact of 4-Trifluoromethyl Group | Rationale and Consequence in Drug Design |

| Metabolic Stability | Significantly Increased | The Carbon-Fluorine bond is exceptionally strong, rendering the -CF3 group highly resistant to oxidative metabolism by Cytochrome P450 enzymes. This blocks a common metabolic soft spot, increasing the drug's half-life and bioavailability. |

| Lipophilicity (LogP) | Increased | The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[2][3] This must be carefully balanced to avoid excessive LogP, which can lead to poor solubility and off-target toxicity. |

| Basicity (pKa) | Decreased | As a potent electron-withdrawing group, the -CF3 substituent significantly reduces the electron density of the pyridine ring.[1][4] This lowers the pKa of the pyridine nitrogen, making it less basic. At physiological pH (7.4), the pyridine is less likely to be protonated, which can alter its solubility and its ability to form hydrogen bonds with the target protein. |

| Binding Affinity | Potentially Enhanced | The -CF3 group can improve binding affinity through several mechanisms. Its unique electronic properties can lead to favorable dipole-dipole or multipolar interactions within the target's binding pocket.[2] Furthermore, its steric bulk can promote a specific, more active conformation of the molecule. |

| Bioisosterism | Versatile Replacement | The trifluoromethyl group can serve as a bioisosteric replacement for other chemical groups, such as a nitro group or even a bulky alkyl group like tert-butyl.[5][6] This allows chemists to fine-tune properties like metabolic stability or potency while retaining the core binding interactions.[1][5] |

This strategic modulation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a primary driver for the widespread use of this building block.

PART 2: Synthetic Strategies for Drug Candidates

The successful incorporation of the 4-trifluoromethyl pyridine moiety hinges on robust and versatile synthetic methodologies. The most prevalent and field-proven approach involves utilizing a pre-formed, functionalized pyridine ring, which allows for late-stage diversification and rapid generation of analogs for Structure-Activity Relationship (SAR) studies.

Core Synthetic Workflow

The general workflow prioritizes efficiency and modularity, enabling chemists to explore chemical space around a core scaffold.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. guidechem.com [guidechem.com]

- 4. CAS 3796-24-5: 4-(trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]

- 5. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 6. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Technical Guide: 2-Bromo vs. 2-Chloro 4-(Trifluoromethyl)nicotinates

Executive Analysis: The Halogen Decision Matrix

In the optimization of 4-(trifluoromethyl)nicotinate scaffolds—a privileged core in kinase inhibitors and agrochemicals—the choice between the 2-bromo and 2-chloro analogues is rarely arbitrary. It is a calculated trade-off between bond dissociation energy (BDE) , site-selectivity , and supply chain economics .

While the 2-bromo variant offers superior kinetics in palladium-catalyzed cross-couplings, the 2-chloro analogue is frequently the industrial standard due to cost-efficiency, provided that modern ligand systems (e.g., Buchwald precatalysts) are employed.

Quick Decision Guide

| Feature | 2-Bromo-4-(CF | 2-Chloro-4-(CF |

| Pd-Catalysis (Suzuki/Stille) | High Reactivity: Works with standard Pd(PPh | Moderate Reactivity: Requires electron-rich ligands (SPhos, XPhos). |

| S | Excellent: Soft nucleophiles (thiols). | Superior/Comparable: Hard nucleophiles (amines) due to higher electronegativity. |

| Lithiation (Li-Hal Exchange) | Fast: Rapid exchange with | Slow/Resistant: Allows lithiation at other sites or nucleophilic attack without exchange. |

| Atom Economy | Lower (Br = 79.9 amu). | Higher (Cl = 35.5 amu). |

| Cost | High (Specialty Reagent). | Low (Commodity Chemical). |

Structural & Electronic Landscape

The 4-(trifluoromethyl)nicotinate core presents a unique electronic environment often described as an "Electronic Sandwich."

-

The 2-Position (Halogen): This site is severely electron-deficient. It is flanked by the pyridine nitrogen (electronegative) and the ester at C3 (electron-withdrawing).

-

The 4-Trifluoromethyl Group: This is the critical differentiator. The

group exerts a powerful inductive effect (-I), significantly lowering the LUMO energy of the pyridine ring. -

Impact on Reactivity:

-

S

Ar: The combined electron-withdrawing effects of the ring nitrogen, the 3-ester, and the 4- -

Steric Crowding: The 4-

group adds bulk adjacent to the 3-ester, forcing the ester moiety to twist out of planarity. This steric pressure affects the 2-position, making the smaller Chlorine atom sterically more accessible than Bromine for bulky nucleophiles.

-

Figure 1: Electronic and steric influences on the 2-position of the nicotinate core.

Synthetic Access & Process Chemistry

The synthesis of these intermediates typically diverges from a common precursor: ethyl 4-(trifluoromethyl)-2-hydroxynicotinate (often existing as the pyridone tautomer).

Synthesis of the 2-Chloro Analogue

-

Reagent: Phosphoryl chloride (

). -

Mechanism: Conversion of the pyridone oxygen to a phosphorodichloridate leaving group, followed by nucleophilic attack by chloride.

-

Process Note: This reaction is robust. The presence of the 4-

group prevents side reactions often seen in electron-rich pyridines.

Synthesis of the 2-Bromo Analogue

-

Reagent: Phosphoryl bromide (

) or -

Mechanism: Analogous to chlorination.

-

Process Note:

is a solid (mp ~56°C) and significantly more expensive than liquid

Reactivity Profiling: The Core Differentiators

This section details the specific behaviors of the two analogues in critical drug discovery transformations.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the most common reaction applied to these scaffolds.

-

2-Bromo: The C-Br bond (~276 kJ/mol) undergoes oxidative addition to Pd(0) rapidly. Standard catalysts like

or -

2-Chloro: The C-Cl bond (~339 kJ/mol) is stronger.[3] Oxidative addition is the rate-limiting step.[3]

-

Challenge: The bulky 3-ester and 4-

groups hinder the approach of the Pd catalyst. -

Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , or BrettPhos ) which facilitate oxidative addition into challenging chlorides.

-

Nucleophilic Aromatic Substitution (S Ar)

Contrary to general trends, the 2-chloro analogue is often preferred here.

-

Mechanism: Addition-Elimination via a Meisenheimer complex.

-

The Electronegativity Factor: The rate-determining step in S

Ar for highly activated rings is often the nucleophilic attack, not the bond breaking. Chlorine is more electronegative than Bromine, making the C2 carbon more positive and stabilizing the anionic intermediate more effectively. -

Result: The 2-chloro compound often reacts faster or with cleaner profiles than the 2-bromo analog with amines or alkoxides.

Lithium-Halogen Exchange (Chemo-selectivity)

This is where the distinction is binary.

-

2-Bromo: Reacts cleanly with

-BuLi at -78°C to generate the 2-lithio species. This allows for the introduction of electrophiles (aldehydes, acyl chlorides) at the C2 position. -

2-Chloro: Inert to

-BuLi under standard exchange conditions. This allows for "Halogen Dance" strategies or directed ortho-metalation (DoM) at other ring positions (e.g., C6) while keeping the C2-Cl handle intact for later functionalization.

Figure 2: Decision workflow for selecting the halogen substituent based on downstream chemistry.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-chloro-4-(trifluoromethyl)nicotinate

A robust protocol for converting the hydroxy precursor to the chloride.

-

Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a drying tube (

). -

Reagents: Charge ethyl 2-hydroxy-4-(trifluoromethyl)nicotinate (10.0 g, 42.5 mmol) and Phosphorus Oxychloride (

) (30 mL, excess). -

Catalyst: Add a catalytic amount of DMF (0.5 mL) or Quinoline. Note: DMF catalyzes the formation of the Vilsmeier-Haack intermediate, significantly accelerating the reaction.

-

Reaction: Heat the mixture to reflux (approx. 105°C) for 3–4 hours. Monitor by TLC (20% EtOAc/Hexanes). The starting material (polar) should disappear, replaced by a less polar UV-active spot.

-

Workup (Caution):

-

Cool the reaction mixture to room temperature.

-

Remove excess

under reduced pressure (rotary evaporator with a caustic trap). -

Pour the residue slowly onto crushed ice (200 g) with vigorous stirring. Exothermic!

-

Neutralize carefully with saturated

or -

Extract with Dichloromethane (3 x 50 mL).[4]

-

-

Purification: Dry organics over

, filter, and concentrate. The crude oil often crystallizes upon standing or can be purified via short-path silica plug filtration. -

Expected Yield: 85–95%.

Protocol B: Suzuki Coupling of the 2-Chloro Analogue

Demonstrating the use of advanced ligands for the less reactive chloride.

-

Reagents:

-

Procedure:

-

Degas solvents with Argon for 15 minutes.

-

Combine halide, boronic acid, base, and catalyst precursor in a sealed tube.

-

Heat to 90°C for 4–12 hours.

-

Note: If using the 2-bromo analog, standard

and

-

-

Validation: Monitor consumption of the chloride. If the reaction stalls, add a second portion of catalyst.

References

- Schlosser, M., et al. "The direct metallation of trifluoromethyl-substituted pyridines." European Journal of Organic Chemistry, 2003.

- Gribble, G. W., et al. "Palladium-Catalyzed Cross-Coupling Reactions in Heterocyclic Chemistry." Tetrahedron, 2012. (Comparative reactivity of chloro- vs bromo-pyridines).

-

BenchChem Application Notes. "Suzuki Coupling of Pyridyl Halides: A Comparative Guide." .

-

Nobel Prize Committee. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." Scientific Background on the Nobel Prize in Chemistry 2010. .

-

Sigma-Aldrich. "Ethyl 2-chloro-5-(trifluoromethyl)nicotinate Product Specification." .

- Organic Syntheses. "General procedures for Nicotinate functionalization." Org. Synth. Coll. Vol. 9.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ethyl 2-chloro-4-ethoxy-nicotinate | 127423-61-4 [chemicalbook.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

Methodological & Application

Suzuki-Miyaura coupling conditions for Methyl 2-bromo-4-(trifluoromethyl)nicotinate

An Application Guide to the Suzuki-Miyaura Coupling of Methyl 2-bromo-4-(trifluoromethyl)nicotinate

Introduction: Unlocking a Key Pharmaceutical Building Block

Methyl 2-bromo-4-(trifluoromethyl)nicotinate is a crucial building block in modern medicinal chemistry and drug discovery. Its unique electronic properties—a pyridine ring rendered electron-deficient by a potent trifluoromethyl group and an ester moiety—make it an attractive scaffold for creating novel molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the straightforward synthesis of complex biaryl and heteroaryl structures from this substrate.[1][2][3]

This guide provides a detailed exploration of the Suzuki-Miyaura coupling as applied to Methyl 2-bromo-4-(trifluoromethyl)nicotinate. We will delve into the mechanistic rationale behind selecting optimal reaction components, present a comprehensive and validated protocol, and offer insights to empower researchers to successfully utilize this reaction for the synthesis of high-value compounds.

Scientific Rationale: Deconstructing the Reaction

The success of a Suzuki-Miyaura coupling hinges on the careful selection of four key components: the palladium catalyst, the ligand, the base, and the solvent system.[3] The specific nature of Methyl 2-bromo-4-(trifluoromethyl)nicotinate informs these choices.

Substrate-Specific Considerations:

-

Electron-Deficient Heteroaryl Halide: The pyridine nitrogen and the electron-withdrawing trifluoromethyl group significantly lower the electron density of the aromatic ring. This electronic feature facilitates the rate-determining oxidative addition step, where the aryl bromide bond is broken and a new bond to the palladium(0) catalyst is formed.[1][4]

-

Potential for Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, unproductive species.[5] The choice of a bulky ligand helps to mitigate this issue by sterically shielding the metal center.

-

Base-Sensitive Ester Group: The methyl ester is susceptible to hydrolysis (saponification) under strongly basic conditions. Therefore, the selection of a base must be carefully balanced to be strong enough to promote the catalytic cycle without cleaving the ester.[6]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount to troubleshooting and optimizing the reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the methyl 2-bromo-4-(trifluoromethyl)nicotinate, forming a Pd(II) complex.[1][2]

-

Transmetalation: The organoboron species (e.g., a boronic acid) is activated by the base to form a more nucleophilic borate complex.[6][7] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new Pd(II)-aryl complex. This is often the most complex and least understood step.

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Parameters

Based on established literature for similar electron-deficient heteroaryl bromides, the following table summarizes recommended starting conditions for optimization.

| Component | Recommended Reagent/Condition | Rationale & Key Considerations |

| Palladium Source | Pd(dppf)Cl₂ (1-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Pd(dppf)Cl₂ is an air-stable precatalyst. Pd₂(dba)₃ is a common Pd(0) source but requires a separate ligand.[8] |

| Ligand | SPhos, XPhos, or other bulky biarylphosphines (1.1-1.2 eq. to Pd) | Bulky, electron-rich phosphine ligands accelerate reductive elimination and prevent catalyst deactivation by the pyridine nitrogen.[3][9] |

| Base | K₃PO₄ or K₂CO₃ (2.0 - 3.0 equivalents) | Mild inorganic bases are effective for transmetalation while minimizing hydrolysis of the methyl ester.[5][6][10] |

| Boronic Acid | Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.1 - 1.5 eq.) | Using a slight excess ensures complete consumption of the starting bromide. Pinacol esters or trifluoroborates can offer enhanced stability.[11] |

| Solvent System | 1,4-Dioxane/Water (4:1 to 10:1 ratio) or Toluene/Water | A polar aprotic solvent solubilizes the organic components, while water is needed to dissolve the inorganic base.[5][12] |

| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the reaction to completion in a reasonable timeframe. Microwave heating can also be effective.[10][13] |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[5] |

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of Methyl 2-bromo-4-(trifluoromethyl)nicotinate with a generic arylboronic acid.

Materials:

-

Methyl 2-bromo-4-(trifluoromethyl)nicotinate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Anhydrous, degassed 1,4-Dioxane

-

Degassed deionized water

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or microwave vial equipped with a magnetic stir bar

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add Methyl 2-bromo-4-(trifluoromethyl)nicotinate (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), K₂CO₃ (1.25 mmol, 2.5 equiv), and Pd(dppf)Cl₂ (0.015 mmol, 3 mol%).[5]

-

Inert Atmosphere: Seal the flask with a rubber septum or a Teflon screw cap. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a thoroughly inert atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane (e.g., 4 mL) followed by degassed water (e.g., 1 mL) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.[5]

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the starting bromide is fully consumed, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

-

Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the final product.

Troubleshooting and Final Considerations

-

Low Yield: If the reaction stalls or gives a low yield, consider increasing the catalyst loading (up to 5 mol%), using a more active ligand system (e.g., Pd₂(dba)₃ with SPhos), or a stronger base like K₃PO₄. Ensure that solvents were properly degassed.

-

Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen atom.[3] This can be minimized by using a slight excess of the boronic acid and ensuring the reaction is not heated for an unnecessarily long time.

-

Dehalogenation: The starting bromide may be reduced to the corresponding des-bromo compound. This can sometimes be suppressed by ensuring a truly anaerobic environment and avoiding certain solvents or additives that can act as hydride sources.[3]

By carefully considering the electronic and steric nature of the substrate and applying the principles outlined in this guide, researchers can reliably and efficiently perform the Suzuki-Miyaura coupling on Methyl 2-bromo-4-(trifluoromethyl)nicotinate to access a wide array of valuable compounds.

References

-

Title: Suzuki reaction Source: Wikipedia URL: [Link]

-

Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: PMC (PubMed Central) URL: [Link]

-

Title: Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides Source: Organic Chemistry Portal URL: [Link]

-

Title: Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Secondary α‐(Trifluoromethyl)benzyl Tosylates Source: Sci-Hub (via Angewandte Chemie) URL: [Link]

-

Title: Suzuki-Miyaura coupling Source: Chemistry LibreTexts URL: [Link]

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Principles of the Suzuki Coupling Reaction Source: Encyclopedia.pub URL: [Link]

-

Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

-

Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

-

Title: A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating Source: ResearchGate URL: [Link]

-

Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL: [Link]

-

Title: Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions Source: Organic Letters - ACS Publications URL: [Link]

-

Title: The Suzuki coupling reaction of arylbromides with phenylboronic acid Source: ResearchGate URL: [Link]

-

Title: Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling Source: The Royal Society of Chemistry URL: [Link]

-

Title: Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran Source: SciSpace (via Beilstein Journal of Organic Chemistry) URL: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Principles of the Suzuki Coupling Reaction | Encyclopedia MDPI [encyclopedia.pub]

- 3. Yoneda Labs [yonedalabs.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-4-Trifluoromethylpyridine

Abstract

This comprehensive guide provides detailed application notes and validated protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2-bromo-4-trifluoromethylpyridine. This substrate is of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of the 4-(trifluoromethyl)pyridine scaffold in a range of bioactive molecules and functional materials.[1][2][3] This document offers an in-depth exploration of the underlying reaction mechanism, provides step-by-step experimental procedures for various nucleophile classes, and explains the causal reasoning behind the selection of specific reagents and reaction conditions. The protocols are designed to be self-validating, incorporating methods for reaction monitoring and product purification.

Introduction: The Strategic Importance of SNAr on 2-Bromo-4-Trifluoromethylpyridine

The pyridine ring is a cornerstone scaffold in the development of pharmaceuticals and agrochemicals.[3][4][5] Its electron-deficient nature, a consequence of the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[4][6][7] This inherent reactivity is significantly enhanced by the presence of strong electron-withdrawing groups.

The substrate, 2-bromo-4-trifluoromethylpyridine, is an exemplary candidate for SNAr reactions for two key reasons:

-

Electronic Activation : The trifluoromethyl (-CF₃) group at the C4 position is a powerful electron-withdrawing substituent. It strongly activates the pyridine ring towards nucleophilic attack by inductively pulling electron density away from the aromatic system.[8][9]

-

Positional Advantage : The leaving group (Br) is located at the C2 position, which is ortho to the ring nitrogen. Both the ortho (C2) and para (C4) positions are electronically activated for nucleophilic attack because the negative charge of the reaction intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance.[6][10]

The combination of these features makes 2-bromo-4-trifluoromethylpyridine a versatile building block for the synthesis of a diverse array of substituted pyridines, which are key intermediates for drug candidates and other high-value chemical entities.[1][2][3]

Reaction Mechanism: The Addition-Elimination Pathway

The SNAr reaction of 2-bromo-4-trifluoromethylpyridine proceeds through a well-established two-step addition-elimination mechanism.[10][11][12]

-

Nucleophilic Addition : The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bonded to the bromine (C2). This step is typically the rate-determining step of the reaction. The attack temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][11][12]

-

Elimination of the Leaving Group : Aromaticity is restored in the second step through the expulsion of the bromide leaving group.

The stability of the Meisenheimer complex is crucial for the reaction to proceed. The electron-withdrawing trifluoromethyl group at the C4 position, along with the ring nitrogen, plays a pivotal role in stabilizing the negative charge of this intermediate through resonance, thereby lowering the activation energy of the reaction.[10][13]

Caption: General mechanism of SNAr on 2-bromo-4-trifluoromethylpyridine.

Experimental Protocols

The following protocols are provided as detailed guides for the reaction of 2-bromo-4-trifluoromethylpyridine with common classes of nucleophiles.

Protocol 1: Amination with a Primary or Secondary Amine

This protocol describes a general procedure for the synthesis of 2-amino-4-trifluoromethylpyridine derivatives, which are highly valuable intermediates in pharmaceutical synthesis.[1][14]

Rationale for Conditions:

-

Solvent : A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is chosen to solubilize the polar starting materials and intermediates. Their high boiling points allow for the use of elevated temperatures to drive the reaction to completion.

-

Base : A non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to neutralize the HBr generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

-

Temperature : Elevated temperatures (80-120 °C) are typically required to overcome the activation energy barrier for the initial nucleophilic attack, even on this activated substrate.

Step-by-Step Methodology:

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-trifluoromethylpyridine (1.0 eq.).

-

Reagent Addition : Add the primary or secondary amine (1.2-1.5 eq.) and potassium carbonate (2.0 eq.).

-

Solvent Addition : Add anhydrous DMSO to achieve a concentration of 0.2-0.5 M with respect to the starting pyridine.

-

Reaction Execution : Heat the reaction mixture to 100 °C under a nitrogen atmosphere.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up : Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction : Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing : Wash the combined organic layers with water and then with brine to remove residual DMSO and inorganic salts.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-trifluoromethylpyridine derivative.

Protocol 2: O-Arylation/Alkylation with an Alcohol or Phenol

This protocol details the synthesis of 2-alkoxy- or 2-aryloxy-4-trifluoromethylpyridines.

Rationale for Conditions:

-

Base : A strong base such as sodium hydride (NaH) is required to deprotonate the alcohol or phenol, generating the more potent alkoxide or phenoxide nucleophile.

-

Solvent : A dry, aprotic solvent like tetrahydrofuran (THF) or DMF is essential, as protic solvents would be deprotonated by NaH.

-

Temperature : The initial deprotonation is typically performed at 0 °C to control the exothermic reaction. The subsequent substitution reaction may require heating to proceed at a reasonable rate.

Step-by-Step Methodology:

-

Nucleophile Generation : To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add a solution of the alcohol or phenol (1.2 eq.) in anhydrous THF. Cool the flask to 0 °C in an ice bath.

-

Base Addition : Carefully add sodium hydride (1.3 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete deprotonation.

-

Substrate Addition : Add a solution of 2-bromo-4-trifluoromethylpyridine (1.0 eq.) in anhydrous THF dropwise to the freshly prepared nucleophile solution.

-

Reaction Execution : Heat the reaction mixture to reflux (approx. 66 °C for THF) and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-18 hours).

-

Quenching : Cool the reaction to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water.

-

Work-up and Extraction : Dilute the mixture with water and extract with ethyl acetate (3x).

-

Washing, Drying, and Concentration : Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue via flash column chromatography to yield the target ether.

Protocol 3: S-Arylation/Alkylation with a Thiol

This protocol is for the synthesis of 2-thioether derivatives of 4-trifluoromethylpyridine, which are also important in medicinal chemistry.[15]

Rationale for Conditions:

-

Nucleophilicity : Thiols are generally excellent nucleophiles.[16][17] The corresponding thiolate, generated with a moderately strong base, is even more reactive.

-

Base : A base like potassium carbonate is often sufficient to deprotonate the thiol, which is more acidic than a corresponding alcohol. A stronger base like sodium hydroxide could also be used.

-

Solvent : Polar aprotic solvents like DMF or acetonitrile are suitable for this transformation.

Step-by-Step Methodology:

-

Reaction Setup : In a round-bottom flask, dissolve the thiol (1.1 eq.) and potassium carbonate (2.0 eq.) in DMF.

-

Substrate Addition : Add 2-bromo-4-trifluoromethylpyridine (1.0 eq.) to the mixture.

-

Reaction Execution : Stir the reaction mixture at room temperature or heat gently to 50-60 °C. Thiols are often reactive enough that high temperatures are not required.

-

Monitoring : Monitor the reaction for completion by TLC or LC-MS (typically 1-5 hours).

-

Work-up and Extraction : Upon completion, dilute the reaction with water and extract with diethyl ether or ethyl acetate (3x).

-

Washing, Drying, and Concentration : Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification : Purify the product by flash column chromatography on silica gel.

Data Summary and Comparison

The following table summarizes typical reaction conditions for the SNAr of 2-bromo-4-trifluoromethylpyridine with various nucleophiles.

| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |

| Amines | Morpholine, Benzylamine | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 80 - 120 | 4 - 12 |

| Alcohols | Methanol, Propanol | NaH | THF, DMF | 25 - 66 (Reflux) | 6 - 18 |

| Phenols | Phenol, 4-Methoxyphenol | NaH, K₂CO₃ | DMF, Acetonitrile | 60 - 100 | 5 - 16 |

| Thiols | Thiophenol, Benzyl Mercaptan | K₂CO₃, NaOH | DMF, Acetonitrile | 25 - 60 | 1 - 5 |

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the SNAr protocols described above.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Amino-4-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 11. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. byjus.com [byjus.com]

- 14. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]

Application Note: Heterocycle Synthesis Using Methyl 2-bromo-4-(trifluoromethyl)nicotinate

Abstract

Methyl 2-bromo-4-(trifluoromethyl)nicotinate (CAS: 1211586-74-5) represents a highly versatile "push-pull" pyridine scaffold for the rapid assembly of fused bicyclic heterocycles. This guide details the strategic application of this intermediate in synthesizing pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines —two privileged pharmacophores in oncology (kinase inhibitors) and infectious disease research. By leveraging the orthogonal reactivity of the electrophilic C2-bromide, the C3-ester, and the activating C4-trifluoromethyl group, researchers can access complex molecular architectures in 1-2 synthetic steps.

Introduction: The "Push-Pull" Reactivity Profile

The utility of Methyl 2-bromo-4-(trifluoromethyl)nicotinate lies in its electronic imbalance. The pyridine ring is significantly electron-deficient due to the cumulative inductive ($ -I

Structural Analysis[1][2]

-

C2-Bromide: Highly activated for Nucleophilic Aromatic Substitution (

) due to the ortho relationship with the ring nitrogen and the para relationship with the electron-withdrawing -

C3-Methyl Ester: Serves as an electrophilic "trap" for intramolecular cyclization following an initial attack at C2.

-

C4-Trifluoromethyl: Provides metabolic stability and lipophilicity to the final drug candidate while electronically activating the ring for nucleophilic attack.

Reactivity Map

The following diagram illustrates the primary sites of chemical intervention.

Figure 1: Reactivity profile highlighting the orthogonal functional groups available for diverse heterocycle synthesis.

Core Application I: Synthesis of Pyrido[2,3-d]pyrimidines[1][3][4][5][6]

The pyrido[2,3-d]pyrimidine scaffold is a bio-isostere of quinazoline, widely used in EGFR and PI3K kinase inhibitors. The presence of the

Strategy: The Guanidine Cascade

Direct reaction with guanidine or amidines enables a "one-pot" cascade:

Detailed Protocol (SOP-PP-01)

Objective: Synthesis of 2-amino-4-(trifluoromethyl)pyrido[2,3-d]pyrimidin-7(8H)-one.

Materials:

-

Methyl 2-bromo-4-(trifluoromethyl)nicotinate (1.0 equiv)

-

Guanidine Hydrochloride (1.5 equiv)

-

Potassium Carbonate (

) (3.0 equiv) or Sodium Hydride (NaH) (2.5 equiv) -

Solvent: Anhydrous DMF or DMAc

-

Workup: 1N HCl, Ethyl Acetate, Brine

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Guanidine HCl (1.5 equiv) in anhydrous DMF (0.2 M concentration relative to substrate).

-

Base Activation: Add

(3.0 equiv) and stir at room temperature for 15 minutes to generate the free base guanidine in situ.-

Note: If using NaH, add portion-wise at

under

-

-

Addition: Add Methyl 2-bromo-4-(trifluoromethyl)nicotinate (1.0 equiv) dropwise as a solution in minimal DMF.

-

Reaction: Heat the mixture to 80–100°C . Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.

-

Checkpoint: The reaction typically proceeds via an intermediate (guanidinyl-pyridine) which may be visible on LC-MS before full cyclization.

-

Duration: Typically 4–12 hours.

-

-

Quench & Workup:

-

Cool to room temperature.

-

Pour the reaction mixture into crushed ice/water (5x reaction volume).

-

Adjust pH to ~6 using 1N HCl. The product often precipitates as a white/off-white solid.

-

-

Isolation: Filter the precipitate, wash with water and cold diethyl ether.

-

Purification: Recrystallization from Ethanol/DMF is usually sufficient. If oil forms, extract with EtOAc and purify via flash column chromatography (DCM/MeOH gradient).

Yield Expectation: 65–85%

Core Application II: Synthesis of Pyrazolo[3,4-b]pyridines

This scaffold is prominent in anti-inflammatory agents and B-Raf kinase inhibitors. The reaction with hydrazine is highly regioselective and efficient.

Mechanism: Hydrazinolysis-Cyclization

Hydrazine acts as a binucleophile. The primary attack occurs at the highly activated C2-position (

Figure 2: Workflow for the conversion of the nicotinate precursor to the pyrazolo[3,4-b]pyridine core.

Detailed Protocol (SOP-PZ-02)

Objective: Synthesis of 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one.

Materials:

-

Methyl 2-bromo-4-(trifluoromethyl)nicotinate (1.0 equiv)

-

Hydrazine Hydrate (80% or 64% solution) (5.0 equiv)

-

Solvent: Ethanol or 1,4-Dioxane

-

Workup: Ethanol, Ether

Step-by-Step Procedure:

-

Dissolution: Dissolve Methyl 2-bromo-4-(trifluoromethyl)nicotinate in Ethanol (0.5 M).

-

Addition: Add Hydrazine Hydrate (5.0 equiv) dropwise at room temperature.

-

Caution: Reaction is exothermic.

-

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours.-

Observation: A heavy precipitate usually forms during the reaction.

-

-

Completion Check: TLC (10% MeOH in DCM) should show complete consumption of the starting ester (

) and appearance of a baseline/polar spot. -

Workup:

-

Cool the mixture to

. -

Filter the solid precipitate.[1]

-

Wash the cake with cold Ethanol followed by Diethyl Ether to remove excess hydrazine.

-

-

Drying: Dry under vacuum at

. -

Result: The product is typically obtained as a white to pale yellow solid in high purity (>95%), requiring no chromatography.

Yield Expectation: 80–95%

Troubleshooting & Optimization

Solvent Selection Guide

The choice of solvent dramatically impacts the

| Solvent | Dielectric Constant | Recommended For | Notes |

| DMF | 36.7 | Hard to remove; requires aqueous workup. | |

| Ethanol | 24.5 | Hydrazine reactions | Green solvent; product often precipitates out. |

| THF | 7.5 | Low temp lithiation/coupling | Good for anhydrous conditions; keep dry. |

| Toluene | 2.4 | Pd-catalyzed couplings | Requires higher temps; often used with phase transfer catalysts. |

Common Issues

-

Hydrolysis of Ester: If water is present in the basic

reaction (App I), the C3-ester may hydrolyze to the carboxylic acid, preventing cyclization.-

Fix: Use anhydrous DMF and dry bases (

).

-

-

Regioselectivity Issues: In Pd-couplings, the C2-Br is significantly more reactive than C4-

(C-F bonds are inert to standard Pd conditions). However, radical conditions (e.g., photoredox) might affect the-

Fix: Stick to standard Suzuki/Stille conditions (

,

-

References

-

Guanidine Cyclization Chemistry

-

Hydrazine Transformations

- Protocol Validation: Reaction of 2-halo-pyridine-3-carboxylates with hydrazine to form pyrazolo[3,4-b]pyridines.

- Source:Molecules, 2013, 18(1), 1074-1084.

-

URL:[Link]

-

Trifluoromethyl Pyridine Reactivity

- General Reactivity: Nucleophilic substitution patterns in trifluoromethyl-substituted pyridines.

- Source:Beilstein Journal of Organic Chemistry, 2018, 14, 2520–2528.

-

URL:[Link]

-

Kinase Inhibitor Scaffolds

- Application: Use of pyrido[2,3-d]pyrimidine scaffolds in EGFR/PI3K inhibition.

- Source:Journal of Medicinal Chemistry (via NIH/PubMed).

-

URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Trifluoromethyl Pyridine Functionalization

Current Status: ● Operational Topic: Preventing Debromination & Halogen Migration Ticket Priority: High (Synthesis Failure / Yield Loss)

Welcome to the Support Hub

You have reached the specialized technical support center for Halogenated Trifluoromethyl Pyridines . These substrates are notoriously "buggy" due to the synergistic electron-withdrawing effects of the pyridine nitrogen, the

-

The Halogen Dance: Unwanted migration of the bromine atom during lithiation.[1]

-

Protodehalogenation: Replacement of bromine with hydrogen during cross-coupling or hydrogenation.

Below are the troubleshooting modules designed to resolve these specific chemical conflicts.

Module 1: Lithiation & The "Halogen Dance"

Issue: You are attempting to functionalize a Bromo-CF3-Pyridine via lithiation (e.g., using

🔬 The Mechanism: Why it Fails

This is a Thermodynamic vs. Kinetic conflict.

-

Kinetic Phase: The base removes the most acidic proton (usually ortho to the

or Nitrogen). -

Thermodynamic Phase (The Dance): The resulting lithiated species is unstable. It attacks the bromine atom of a non-lithiated neighbor (halogen-metal exchange). This causes the bromine to "dance" to the more stable lithiated position, scrambling your regioselectivity.

🛠️ Troubleshooting Workflow

Recommendation: You must operate strictly under Kinetic Control .

1. Change the Base

-

Avoid:

-BuLi (Nucleophilic attack on the ring is a risk). -

Use: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . It is bulky, non-nucleophilic, and highly basic, allowing for cleaner deprotonation at lower temperatures.

2. The "In-Situ Trapping" Protocol (Gold Standard)

Do not pre-lithiate. The rearrangement is often faster than the addition of your electrophile.

-

Step A: Mix your substrate and your electrophile (e.g., TMSCl, Borate) in the reaction vessel first.

-

Step B: Cool to -78°C (or -100°C for extremely labile substrates).

-

Step C: Add the base (LiTMP/LDA) slowly.

-

Result: As soon as the proton is removed, the lithiated species immediately reacts with the adjacent electrophile before it has time to "dance."

3. Visualization: The Halogen Dance Pathway

The diagram below illustrates how a kinetic product rearranges into a thermodynamic impurity if not trapped immediately.

Caption: The "Halogen Dance" mechanism. Fast trapping (Green path) prevents the thermodynamic rearrangement (Red path).

Module 2: Cross-Coupling (Suzuki/Buchwald)

Issue: During Pd-catalyzed coupling, you observe the formation of the debrominated pyridine (

🔬 The Mechanism: Hydride Interference

The oxidative addition of Palladium into the C-Br bond forms an

-

Common Culprits: Alcohols (solvents), water, or

-hydride elimination from alkoxide bases (e.g., Ethoxide, Isopropoxide).

🛠️ Diagnostic & Resolution Matrix

| Variable | High-Risk Choice (Causes Debromination) | Optimized Choice (Prevents Debromination) |

| Solvent | Ethanol, Isopropanol, wet DMF | Toluene, 1,4-Dioxane, THF (Anhydrous) |

| Base | NaOEt, NaOiPr, KOtBu | |

| Catalyst/Ligand | ||

| Atmosphere | Incomplete degassing ( | Strict Argon/Nitrogen Sparging |

🧪 Protocol: Anhydrous Suzuki Coupling

-

Charge: Aryl bromide (1.0 eq), Boronic acid (1.2 eq),

(2.0 eq), and -

Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

-

Degas: Sparge with Argon for 10 minutes (do not skip).

-

Heat: 80-100°C.

-

Note: If using a protic solvent is mandatory for solubility, use water as the co-solvent (Dioxane/H2O) rather than ethanol, as water is a poorer hydride donor than primary/secondary alcohols in this context.

Module 3: Selective Hydrogenation

Issue: You need to reduce a Nitro (

🔬 The Mechanism: Catalyst Over-Activity

Standard catalysts (Pd/C) are excellent at cleaving C-Halogen bonds, especially in electron-deficient pyridines where the C-Br bond is weakened.

🛠️ Resolution Protocol

You must "poison" the catalyst or switch mechanisms to Electron Transfer (SET).

Option A: Poisoned Catalysts (Hydrogenation)

Use a catalyst modified to inhibit interaction with the halogen.[2]

-

Reagent: 5% Pt/C (Sulfided) or 5% Pd/C (Vanadium doped) .

-

Condition: 1 atm

, Room Temp, Methanol/THF. -

Why: Sulfur/Vanadium occupies the high-energy active sites responsible for dehalogenation but leaves sites available for nitro reduction.

Option B: Chemical Reduction (No

Gas)

If catalytic hydrogenation fails, switch to dissolving metal reductions (Bechamp conditions) or Tin.

-

Protocol: Iron Powder (Fe) +

in Ethanol/Water (3:1). Reflux for 1-4 hours. -

Selectivity: This method proceeds via Single Electron Transfer (SET) and is 100% selective for

over

Caption: Decision tree for preserving halogen atoms during nitro reduction.

Frequently Asked Questions (FAQ)

Q: My TLC shows a spot just below my starting material. What is it?

A: In 90% of cases, this is the debrominated byproduct (

Q: Can I use protecting groups to stop the Halogen Dance? A: Not directly. The "Dance" is driven by the acidity of the ring protons. However, you can use Silyl protection of the position you want to protect. Lithiate -> Silylate (block the site) -> Lithiate again (force reaction elsewhere) -> Desilylate later.

Q: Why does my Suzuki coupling work on the phenyl analog but fail on the pyridine? A: Pyridines are electron-deficient. This makes the C-Br bond more susceptible to oxidative addition (good), but the resulting intermediate is also more electrophilic and prone to reduction. Furthermore, the Pyridine Nitrogen can coordinate to the Pd, poisoning the catalyst if you don't use a strong ligand like XPhos.

References

-

Schlosser, M. (2005). The Halogen Dance: A versatile tool for the synthesis of functionalized heterocycles. European Journal of Organic Chemistry.

-

Léris, P., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry - A European Journal.[3]

-

BenchChem Technical Guides. (2025). Troubleshooting Dehalogenation in Suzuki Coupling.

-

Blaser, H. U. (2002). Platinum on Carbon (Sulfided): A selective catalyst for the hydrogenation of halonitroarenes. Advanced Synthesis & Catalysis.

-

Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide & Side Reactions.

Sources

Overcoming steric hindrance in 4-trifluoromethyl nicotinate reactions

Topic: Overcoming Steric & Electronic Barriers in 4-Trifluoromethyl Nicotinate Reactions Ticket ID: TFM-NIC-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]

User Guide Overview

Welcome to the specialized support center for 4-trifluoromethyl nicotinate . You are likely here because standard protocols (Saponification at RT, EDC couplings, or standard DIBAL reductions) have failed.[1]

This molecule presents a unique "Orthogonal Wall":

-

Steric Blockade: The 4-

group has an A-value of ~2.5 kcal/mol, effectively shielding the C3-ester from perpendicular nucleophilic attack. -

Electronic Deactivation: The pyridine ring, combined with the electron-withdrawing

, creates an electron-deficient system that destabilizes the cationic transition states often required for acid-catalyzed mechanisms, while stabilizing the anionic intermediates in base-catalyzed reactions—if you can get the nucleophile in.

Module 1: Hydrolysis & Saponification

Issue: "I treated the ester with LiOH/THF/Water at room temperature for 24h. TLC shows 95% starting material."

Root Cause Analysis

The tetrahedral intermediate required for saponification faces severe steric repulsion from the adjacent

Protocol A: The "Turbo-Hydrolysis" (Microwave Assisted)

Best for: Rapid synthesis when substrate stability allows.[1]

Reagents:

-

Substrate: 1.0 eq

-

Base: NaOH (10N aqueous solution) - Concentration is key here.[1]

-

Solvent: Methanol/THF (1:1)[1]

Step-by-Step:

-

Dissolve substrate in MeOH/THF (0.5 M concentration).[1]

-

Add 5.0 equivalents of 10N NaOH.[1]

-

Critical Step: Seal in a microwave vial. Irradiate at 120°C for 30 minutes .

-

Cool to RT. Acidify carefully to pH 3-4 with 2N HCl.

-

Extract with EtOAc.[1] The free acid often precipitates at the interface; check solids.

Protocol B: Anhydrous Nucleophilic Cleavage (TMSOK)

Best for: Acid-sensitive substrates or avoiding harsh aqueous bases.[1]

Reagents:

-

Potassium Trimethylsilanolate (

)[1] -

Solvent: Anhydrous THF

Step-by-Step:

-

Dissolve ester in anhydrous THF (0.2 M) under

. -

Add 2.0 eq of solid

in one portion.[1] -

Stir at 50°C.

-

Mechanism: The silanolate is a "naked" nucleophile (unsolvated anion) and is significantly more reactive than hydrated hydroxide, allowing it to slip past the

steric gate. -

Quench with aqueous citric acid.

Module 2: Amidation & Coupling

Issue: "HATU/DIEA coupling of the free acid yields <20% amide. Most is recovered acid."

Root Cause Analysis

Even if you obtain the free acid, the

Solution: The Acid Chloride Pathway (Ghosez Reagent)

We must use the smallest possible electrophile: the Acid Chloride. Avoid Thionyl Chloride (

Protocol:

-

Activation: Dissolve 4-trifluoromethyl nicotinic acid (1.0 eq) in dry DCM.

-

Add Ghosez’s Reagent (1.2 eq) dropwise at 0°C. Stir for 1h at RT.

-

Validation: Monitor by quenching an aliquot with MeOH (check for methyl ester on TLC).[1]

-

-

Coupling: Cool back to 0°C. Add the amine (1.2 eq) and dry Pyridine (3.0 eq).

-

Allow to warm to RT overnight.

-

Why this works: The chloro-enamine reagent converts the acid to the acid chloride under neutral conditions without heating. The acid chloride is planar and less hindered than a HATU-active ester.

Module 3: Reduction to Aldehyde

Issue: "DIBAL-H reduction at -78°C gave a mixture of alcohol and starting material. No aldehyde."

Root Cause Analysis

The electron-withdrawing

Protocol: The Weinreb Amide Bypass

Do not reduce the ester directly. Convert to the Weinreb amide, which forms a stable chelated intermediate that cannot collapse until protonation.

Step-by-Step Workflow:

-

Weinreb Synthesis:

-

Reduction:

-

Dissolve Weinreb amide in THF/Toluene (1:1).[1] Cool to -40°C (not -78°C, solubility is often poor).[1]

-

Add

(0.6 eq - Note: LAH is a tetramer, 0.6 eq provides 2.4 hydrides, but usually 1.0 molar eq is safer for stoichiometry) OR DIBAL-H (1.2 eq).[1] -

The 5-membered chelate ring stabilizes the intermediate against the electronic pull of the

.

-

-

Quench:

-

Pour into vigorously stirring Rochelle’s Salt (Potassium Sodium Tartrate) solution. Stir 2 hours until layers separate clearly.

-

Data Summary: Reaction Conditions Comparison

| Reaction | Reagent System | Temp | Time | Yield (Typical) | Notes |

| Hydrolysis | NaOH / MeOH | Reflux | 24h | 10-30% | Incomplete; decarboxylation risk.[1] |

| Hydrolysis | NaOH / MW (Microwave) | 120°C | 30 min | >90% | Recommended. Requires sealed vessel.[1] |

| Hydrolysis | TMSOK / THF | 50°C | 4h | 85% | Anhydrous; good for sensitive groups.[1] |

| Amidation | HATU / DIEA | RT | 12h | <20% | Steric failure.[1] |

| Amidation | Ghosez Reagent | 0°C -> RT | 3h | 80-95% | Recommended. Via Acid Chloride.[1] |

| Reduction | DIBAL-H (Direct) | -78°C | 2h | Mixed | Hard to control over-reduction.[1] |

| Reduction | Weinreb / LAH | -40°C | 1h | >85% | Recommended. Stops cleanly at aldehyde.[1] |

Visual Troubleshooting Logic

Figure 1: Decision matrix for functionalizing 4-trifluoromethyl nicotinate. Dashed lines indicate common failure modes.

References

-

Steric Parameters of Trifluoromethyl

-

Microwave Hydrolysis of Hindered Esters

-

Anhydrous Hydrolysis (TMSOK)

-

Weinreb Amide Synthesis via Aluminum Reagents

-

Ghosez's Reagent (Acid Chloride Formation)

Sources

Technical Support Center: Purification of Methyl 2-bromo-4-(trifluoromethyl)nicotinate

Welcome to the dedicated technical support center for the purification of Methyl 2-bromo-4-(trifluoromethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind purification strategies, ensuring the highest purity of this critical building block for your research and development endeavors.

Introduction: The Importance of Purity

Methyl 2-bromo-4-(trifluoromethyl)nicotinate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The trifluoromethyl group significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable moiety in drug design.[1] The purity of this intermediate is paramount, as even minor impurities can lead to unwanted side reactions, impact product yield and quality, and complicate the interpretation of biological data. This guide provides practical solutions to common purification challenges encountered with this and structurally related compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Methyl 2-bromo-4-(trifluoromethyl)nicotinate, offering systematic approaches to problem-solving.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Recovery After Column Chromatography | 1. Compound is too polar or too non-polar for the chosen solvent system: The compound either remains on the baseline or elutes with the solvent front. 2. Irreversible adsorption to silica gel: The basic nitrogen of the pyridine ring can interact strongly with acidic silanol groups on the silica surface.[2] 3. Compound instability on silica gel: The trifluoromethyl group can enhance the electrophilicity of the pyridine ring, potentially making it susceptible to degradation on acidic silica. | 1. Optimize the mobile phase: Perform TLC analysis with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an appropriate Rf value (0.2-0.4). A gradient elution may be necessary.[3] 2. Deactivate the silica gel: Add a small amount of a competing base, like triethylamine (0.1-1% v/v), to the eluent to block active silanol sites.[2] Alternatively, use a less acidic stationary phase like alumina. 3. Use a neutral or basic stationary phase: Consider using neutral or basic alumina for chromatography. Perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before developing.[4] |

| Product is an Oil Instead of a Solid | 1. Residual solvent: Entrapped solvent from the purification process can prevent crystallization. 2. Presence of impurities: Even small amounts of impurities can act as a "eutectic" mixture, lowering the melting point and preventing solidification. | 1. Thoroughly dry the product: Use a high-vacuum pump for an extended period to remove all traces of solvent. Gentle heating may be applied if the compound is thermally stable. 2. Re-purify the material: If residual solvent is not the issue, re-purify the oil by column chromatography using a shallower gradient to improve separation.[3] Alternatively, attempt to crystallize the oil from a different solvent system. |

| Multiple Spots on TLC After Purification | 1. Incomplete separation: The chosen chromatography conditions may not have been sufficient to resolve all impurities. 2. Decomposition on the TLC plate: The compound may be degrading on the acidic silica gel of the TLC plate. 3. Hydrolysis of the ester: Exposure to acidic or basic conditions during workup or purification can lead to the formation of 2-bromo-4-(trifluoromethyl)nicotinic acid.[5][6] | 1. Re-run the column with a more optimized solvent system: Use a less polar solvent system or a shallower gradient to increase the separation between your product and the impurities.[3] 2. Use deactivated TLC plates: Prepare TLC plates with a small amount of triethylamine in the slurry or use commercially available deactivated plates. 3. Maintain neutral pH during workup and purification: Use a mild base like sodium bicarbonate for neutralization and avoid prolonged exposure to acidic or basic conditions. The corresponding carboxylic acid will have a much lower Rf value on TLC. |

| Peak Tailing in HPLC Analysis | 1. Interaction with residual silanols: The basic pyridine nitrogen interacts with acidic sites on the C18 stationary phase.[2] 2. Column overload: Injecting too much sample can lead to poor peak shape. | 1. Modify the mobile phase: Add a competing base like triethylamine (0.1%) or an ion-pairing agent to the mobile phase. Adjusting the pH of the mobile phase with an appropriate buffer can also mitigate this issue.[2] 2. Reduce the injection volume or concentration: Dilute the sample and re-inject. |

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude mixture of Methyl 2-bromo-4-(trifluoromethyl)nicotinate?

A1: The impurity profile largely depends on the synthetic route. Common impurities can include:

-

Unreacted starting materials: Such as a precursor nicotinate without the bromo or trifluoromethyl group.

-

Over-brominated species: If direct bromination is used, di-brominated byproducts may form.[7]

-

Positional isomers: Depending on the synthetic strategy, isomers with the substituents at different positions on the pyridine ring could be present.

-

Hydrolysis product: 2-bromo-4-(trifluoromethyl)nicotinic acid can form if the ester is exposed to water under acidic or basic conditions.[5]

-

Residual solvents: Solvents used in the reaction and workup (e.g., DMF, toluene) may be present.[8]

Q2: I am considering recrystallization for purification. How do I choose a suitable solvent?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9][10] For a compound like Methyl 2-bromo-4-(trifluoromethyl)nicotinate, which is a solid with some polarity, good starting points for solvent screening would be:

-

Single solvent systems: Hexanes, ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

-

Two-solvent systems: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., dichloromethane or ethyl acetate) at room temperature, then slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or pentane) until the solution becomes cloudy. Gently heat until the solution is clear again, then allow it to cool slowly.[11]

Q3: Can the trifluoromethyl group affect the purification process?

A3: Yes, the trifluoromethyl group has a significant impact. It is a strong electron-withdrawing group, which:

-

Increases Lipophilicity: This generally leads to better solubility in non-polar organic solvents and can affect its retention time in chromatography.[12]

-

Increases Electrophilicity of the Pyridine Ring: This can make the compound more susceptible to nucleophilic attack or degradation on certain stationary phases.

-

Enhances Metabolic Stability: While not directly related to purification, this property underscores the importance of obtaining a pure sample for biological testing.[12]

Q4: What are the recommended storage conditions for the purified product?

A4: For long-term stability, it is advisable to store Methyl 2-bromo-4-(trifluoromethyl)nicotinate in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to protect it from moisture and potential hydrolysis. For routine laboratory use, storage at room temperature in a desiccator is generally acceptable.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of Methyl 2-bromo-4-(trifluoromethyl)nicotinate using flash column chromatography. The specific solvent system should be optimized by TLC analysis beforehand.

1. Preparation of the Column:

- Select a glass column of appropriate size for the amount of crude material (a general rule of thumb is a 50:1 ratio of silica to crude product by weight).[13]

- Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).

- Carefully pack the column with the slurry, ensuring no air bubbles are trapped.[1]

- Add a thin layer of sand to the top of the silica bed to prevent disturbance upon solvent addition.[13]

2. Sample Loading (Dry Loading Recommended):

- Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

- Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

- Carefully add the dried sample onto the top of the prepared column.[12]

3. Elution and Fraction Collection:

- Begin elution with the initial non-polar mobile phase (e.g., 5% ethyl acetate in hexanes).

- If the product does not elute, gradually increase the polarity of the mobile phase (e.g., to 10%, 15% ethyl acetate in hexanes). This is known as a step-gradient elution.[14][15]

- Collect fractions and monitor them by TLC.

4. Product Isolation:

- Combine the fractions containing the pure product.

- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Methyl 2-bromo-4-(trifluoromethyl)nicotinate.

Diagram of the Flash Column Chromatography Workflow:

Caption: Workflow for purification by flash column chromatography.

Decision-Making for Purification Method Selection

The choice of purification method depends on the nature of the impurities and the scale of the purification.

Diagram for Selecting a Purification Method:

Caption: Decision tree for choosing a purification method.

Quantitative Data Summary

The following table provides representative data for the analysis and purification of compounds similar to Methyl 2-bromo-4-(trifluoromethyl)nicotinate. These values should be used as a starting point for optimization.

| Parameter | Technique | Typical Values/Conditions | Notes |

| TLC Rf Value | Normal Phase Silica Gel | 0.2 - 0.4 | In a 10-20% ethyl acetate/hexanes solvent system. |

| Flash Chromatography Eluent | Normal Phase Silica Gel | 5-30% Ethyl Acetate in Hexanes (gradient) | A shallow gradient is often required to separate closely related impurities.[3] |

| HPLC Mobile Phase | Reverse Phase C18 | Acetonitrile/Water with 0.1% Formic Acid or Triethylamine | The additive helps to improve peak shape by suppressing silanol interactions or protonating the pyridine nitrogen.[2] |

| Typical Purity (Post-Purification) | HPLC/GC-MS | >98% | Achievable with careful chromatography or recrystallization. |

| ¹H NMR Chemical Shifts (Predicted) | CDCl₃ | δ ~3.9 (s, 3H, OCH₃), ~7.5-8.5 (m, 2H, Ar-H) | The exact shifts will depend on the specific isomer and solvent. |

| ¹³C NMR Chemical Shifts (Predicted) | CDCl₃ | δ ~53 (OCH₃), ~120-150 (Ar-C) | The trifluoromethyl group will appear as a quartet. |

References

-

Recrystallization. (n.d.). Retrieved February 20, 2026, from [Link]

-

Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved February 20, 2026, from [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved February 20, 2026, from [Link]

-

Recrystallization. (n.d.). Retrieved February 20, 2026, from [Link]

- Singh, B., et al. (1998). A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System. Journal of the Indian Chemical Society, 75, 484-486.

-

Lab Procedure: Recrystallization - LabXchange. (2024, January 23). Retrieved February 20, 2026, from [Link]

-

Hydrolysis Reactions. (2018, February 19). Retrieved February 20, 2026, from [Link]

-

Column Chromatography - Moodle@Units. (n.d.). Retrieved February 20, 2026, from [Link]

-

Column Chromatography Procedures - Organic Chemistry at CU Boulder. (n.d.). Retrieved February 20, 2026, from [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 20, 2026, from [Link]

-

Flash Method Development in a Flash | Teledyne Labs. (n.d.). Retrieved February 20, 2026, from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved February 20, 2026, from [Link]

- Al-Akayleh, F., et al. (2022). Hydrolysis kinetics of the prodrug myristyl nicotinate. Pharmaceutical Development and Technology, 27(10), 1195-1202.

-

Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved February 20, 2026, from [Link]

-

GCxGC-TOFMS of Pesticides in Tobacco. (n.d.). LECO Corporation. Retrieved February 20, 2026, from [Link]

-